N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide
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Description
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H19ClN2O5S and its molecular weight is 458.91. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibition
A study demonstrated the synthesis of [1,4]oxazepine-based primary sulfonamides, including derivatives structurally related to the specified compound, which exhibited strong inhibition of human carbonic anhydrases. These enzymes are therapeutically relevant, and their inhibitors can be used in the treatment of conditions like glaucoma, epilepsy, and mountain sickness. The primary sulfonamide functionality in these compounds enables the construction of the [1,4]oxazepine ring and acts as a prosthetic group binding to the enzyme's active zinc site (Sapegin et al., 2018).
Antimicrobial and Antiproliferative Activity
Research into quinazoline derivatives, which share a sulfonamide group similar to the specified compound, explored their pharmacological profile, revealing significant antimicrobial and antihypertensive activities. Such compounds could serve as a foundation for developing hybrid molecules with dual therapeutic actions, addressing the need for novel treatments in various diseases (Rahman et al., 2014).
Anticancer Potential
The synthesis and evaluation of aminothiazole-paeonol derivatives, including compounds related to the specified sulfonamide, have shown high anticancer potential, especially against human gastric adenocarcinoma (AGS cells) and human colorectal adenocarcinoma (HT-29 cells). These findings suggest the utility of such compounds in developing new anticancer agents (Tsai et al., 2016).
Synthetic Methodologies
Advancements in synthetic methodologies have enabled the construction of dibenzo[b,f][1,4]oxazepine (DBO) derivatives, including those with the specified sulfonamide structure. These compounds possess diverse pharmacological activities, with significant implications for treating central nervous system disorders. Innovative synthetic approaches offer efficient routes to these structurally complex molecules, facilitating their exploration for pharmaceutical applications (Zaware & Ohlmeyer, 2015).
Properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5S/c1-3-13-4-7-20(29-2)21(10-13)31(27,28)25-15-6-9-18-16(12-15)22(26)24-17-11-14(23)5-8-19(17)30-18/h4-12,25H,3H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTMKSHNOQREOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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